Linalyl propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQIIHCCEMGYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047574 | |
| Record name | 3,7-Dimethylocta-1,6-dien-3-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless or almost colourless liquid with a fresh, floral, sweet, fruity, pear-like odour | |
| Record name | Linalyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Linalyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 10.00 mm Hg | |
| Record name | Linalyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/L @ 20 °C (exp), soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, 1 ml in 7 ml 70% alcohol; 1 ml in 2 ml 80% alcohol (in ethanol) | |
| Record name | Linalyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Linalyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.902 | |
| Record name | Linalyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
144-39-8 | |
| Record name | Linalyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,7-Dimethyl-1,6-octadien-3-yl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144398 | |
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| Record name | Linalyl propionate | |
| Source | DTP/NCI | |
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| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-propanoate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 3,7-Dimethylocta-1,6-dien-3-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linalyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.116 | |
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| Record name | LINALYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI845A018T | |
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| Record name | Linalyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Research Trajectories and Scholarly Significance of Linalyl Propionate
The scholarly investigation of linalyl propionate (B1217596) has followed several key trajectories, primarily focusing on its natural occurrence, chemical synthesis, and its contribution to the chemical profiles of essential oils. Its significance lies in its distinct aromatic properties and its role as a component in complex natural fragrances.
Research has extensively documented the presence of linalyl propionate in various essential oils. For instance, it is a notable component in lavender and lavandin oils, contributing to their complex scent profiles. nih.gov Studies have quantified its concentration in different species and under various conditions, such as post-harvest drying, which can influence the final composition of the essential oil. nih.govmdpi.com It has also been identified as a volatile compound in fruits like the Colombian soursop (Annona muricata L. cv. Elita). redalyc.org
The synthesis of this compound is another significant area of academic inquiry. The most common method is the esterification of linalool (B1675412) with propionic acid or its derivatives, such as propionic anhydride (B1165640). evitachem.comgoogle.com Research has explored various catalytic systems to improve reaction efficiency and yield. For example, 4-dimethylaminopyridine (B28879) has been used as a catalyst in the reaction between linalool and propionic anhydride. evitachem.comgoogle.com Alternative methods, including enzymatic synthesis using lipases, have also been investigated as a "green" chemistry approach. researchgate.net These enzymatic methods are being explored for the production of various flavor esters, including those of linalool. researchgate.netresearchgate.net
The table below summarizes key findings from research on the occurrence and synthesis of this compound.
| Research Focus | Key Findings |
|---|---|
| Natural Occurrence | Found in essential oils of lavender, lavandin, sweet orange, lemon, and bergamot. scentree.coscentree.co The laevorotatory form is present in Lavender and Sage essential oils. scentree.co |
| Chemical Synthesis | Commonly synthesized via esterification of linalool with propionic acid or propionic anhydride. evitachem.com Catalysts like 4-dimethylaminopyridine can enhance reaction efficiency. evitachem.comgoogle.com |
| Enzymatic Synthesis | Lipases, such as Novozym 435, can be used as biocatalysts for the synthesis of linalyl esters. researchgate.net |
| Analytical Methods | Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identification and quantification. unito.itfmach.it Chiral gas chromatography can be used for enantiomeric analysis. unito.itnih.gov |
Contemporary Academic Challenges and Research Gaps in Linalyl Propionate Studies
Distribution and Chemotaxonomic Significance in Botanical Sources
This compound is found in a variety of plant species, where its presence and concentration can be of chemotaxonomic importance, helping to differentiate between species and even regional varieties.
Occurrence in Lavandula Species Essential Oils
Table 1: this compound Content in Lavandula Species
| Species | Plant Part | This compound Content (%) | Reference |
|---|---|---|---|
| Lavandula angustifolia (Lavender) | Flowers | 5.3 - 14.1 | tandfonline.com |
| Lavandula × intermedia (Lavandin) | Flowers | 5.3 - 14.1 | tandfonline.com |
| Lavandula angustifolia Cultivars | Flowers | 1 - 10 | nih.gov |
Presence in Citrus bergamia (Bergamot) Essential Oils
The essential oil of bergamot (Citrus bergamia), a citrus fruit primarily cultivated in Italy, is well-known for its complex and refreshing aroma, to which this compound contributes. researchgate.netwikipedia.orgoup.com While it is often considered a minor component, its presence is a characteristic feature of bergamot oil. igem.orgmdpi.com For instance, one analysis of bergamot oil from Tunisia reported a this compound concentration of 0.08%, while another study on high-quality Greek bergamot oil found it at 0.16%. nih.govcore.ac.uk Though present in smaller quantities compared to major components like linalool and linalyl acetate (B1210297), it adds to the oil's distinctive bergamot scent. researchgate.netwikipedia.org
Table 2: this compound in Citrus bergamia (Bergamot) Oil
| Origin of Oil | This compound Content (%) | Reference |
|---|---|---|
| Tunisia | 0.08 | nih.gov |
| Greece | 0.16 | core.ac.uk |
| Uruguay | 0.026 | nih.gov |
| Italy (Calabria) | 0.03 - 0.06 | mdpi.com |
Identification in Coriandrum sativum and Other Aromatic Plants
This compound has been successfully isolated from the essential oil of Coriandrum sativum (coriander). nih.gov A study analyzing coriander yield and oil components reported the presence of this compound at a concentration of 1.07%. researchgate.net Furthermore, it is recognized as a flavor component in cilantro, the leaves of the same plant, contributing to its characteristic aromatic profile. frontiersin.organnualreviews.org Beyond coriander, the compound is also found in the essential oils of other aromatic plants, including sweet orange and lemon. mdpi.com
Isolation from Inula viscosa L. and Related Species
Inula viscosa, also known as Dittrichia viscosa, is a medicinal plant from the Asteraceae family. Analysis of its essential oil has revealed the presence of this compound. frontiersin.orgacs.org In one study comparing Inula viscosa from two different regions in Syria, the essential oil from the flowers of plants in the coastal region contained this compound as a main component, at a significant concentration of 19.70%. This highlights the potential for regional environmental factors to influence the chemical composition of a plant's essential oil.
Biosynthetic Origin and Precursor Integration
The formation of this compound in plants is a multi-step process involving the synthesis of its core components and their subsequent combination.
Role of Propionate as a Primary Metabolic Precursor
The biosynthesis of this compound is fundamentally an esterification reaction between the terpene alcohol, linalool, and a derivative of propionic acid. researchgate.net The production of linalool itself begins with the universal five-carbon isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated primarily through the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. mdpi.comnih.gov These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to monoterpenes. mdpi.com An enzyme known as linalool synthase (LaLINS in lavender) then catalyzes the conversion of GPP to linalool. wikipedia.org
The final and crucial step in forming this compound is the enzymatic transfer of a propionyl group to the linalool molecule. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the broader BAHD acyltransferase family. These enzymes utilize an activated form of propionic acid, specifically propionyl-CoA, as the acyl donor. core.ac.ukacs.org While the specific AAT responsible for this compound synthesis in many plants is still under investigation, research on lavender has identified several AAT genes involved in the production of other esters like linalyl acetate. tandfonline.com Studies on AATs from other plants, such as apple and strawberry, have demonstrated that these enzymes can utilize propionyl-CoA as a substrate to create various propionate esters, providing a clear model for the biosynthesis of this compound. core.ac.uk Therefore, propionate, in its activated coenzyme A form, serves as the direct metabolic precursor that is integrated with linalool to yield the final this compound ester.
Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) in Monoterpene Biosynthesis
All terpenoids are synthesized from two universal five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). cimap.res.injst.go.jpechelon-inc.com The production of these essential precursors occurs through two distinct metabolic pathways located in different cellular compartments. cimap.res.injst.go.jp
The Mevalonate (MVA) Pathway: This pathway operates in the cytosol and synthesizes IPP from acetyl-CoA. cimap.res.injst.go.jp It is the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30), such as sterols. genome.jp
The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway is active in the plastids and produces IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. cimap.res.in The MEP pathway is generally responsible for synthesizing the precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. genome.jp
For the formation of monoterpenes, one molecule of DMAPP and one molecule of IPP are condensed in a head-to-tail fashion. cimap.res.in This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the universal C10 precursor for all monoterpenes. cimap.res.ingenome.jp
Table 1: Key Precursors in Monoterpene Biosynthesis
| Compound Name | Abbreviation | Role in Biosynthesis |
| Isopentenyl Diphosphate | IPP | C5 universal building block of terpenoids. jst.go.jpechelon-inc.com |
| Dimethylallyl Diphosphate | DMAPP | C5 universal building block, isomer of IPP. jst.go.jpechelon-inc.com |
| Geranyl Diphosphate | GPP | C10 universal precursor for monoterpenes, formed from IPP and DMAPP. cimap.res.ingenome.jp |
Putative Enzymatic Steps in this compound Formation
The biosynthesis of this compound from the C10 precursor GPP is believed to occur in a two-step enzymatic process.
Formation of Linalool: The first step involves the conversion of geranyl diphosphate (GPP) into the acyclic monoterpene alcohol, linalool. This transformation is catalyzed by a specific monoterpene synthase enzyme known as linalool synthase (LiS). nih.gov This enzyme facilitates the ionization of GPP and the subsequent stereoselective quenching of the resulting carbocation by a water molecule to produce either (R)- or (S)-linalool, depending on the specific synthase. nih.gov
Esterification to this compound: The second and final step is the esterification of the linalool molecule. The hydroxyl group of linalool reacts with an activated form of propionic acid, likely propionyl-coenzyme A (propionyl-CoA). This reaction is catalyzed by a class of enzymes known as acyltransferases or esterases, which transfer the propionyl group to linalool, forming this compound and releasing coenzyme A. google.comscielo.br While the precise enzyme responsible for this specific esterification in most plants has not been fully characterized, this mechanism is a well-established pathway for the formation of volatile esters in fruits and flowers. scielo.br
Table 2: Putative Enzymatic Reactions in this compound Formation
| Step | Substrate(s) | Enzyme (Putative Class) | Product(s) |
| 1 | Geranyl Diphosphate (GPP) | Linalool Synthase (LiS) | Linalool + Diphosphate |
| 2 | Linalool + Propionyl-CoA | Acyltransferase / Esterase | This compound + Coenzyme A |
Molecular and Genetic Regulation of this compound Biosynthesis
The production of this compound is controlled at the genetic level through the expression of the specific enzymes involved in its biosynthetic pathway. Research into these enzymes and the application of genetic modification techniques offer pathways to manipulate and potentially increase the yield of this valuable compound.
Identification and Characterization of Linalool Synthases and Esterases in Producing Organisms
The identification of the genes encoding the key enzymes in the this compound pathway is crucial for understanding its regulation.
Linalool Synthases (LiS): Genes for linalool synthases have been successfully cloned and characterized from various plant species. For instance, a cDNA encoding (-)-3R-linalool synthase was isolated from bergamot mint (Mentha citrata). nih.gov When expressed heterologously in E. coli, the resulting enzyme was confirmed to convert GPP into (R)-linalool. nih.gov The identification of such genes provides a direct genetic target for manipulating linalool production.
Esterases/Acyltransferases: The enzymes responsible for the final esterification step are generally referred to as alcohol acyltransferases (AATs). While a specific "this compound synthase" has not been isolated from key producing organisms like lavender, studies on related enzymes provide insight. Esterases, which catalyze the reversible hydrolysis of esters, are known to act on this compound. google.com For example, an esterase from horse liver can asymmetrically hydrolyze linalyl fatty acid esters. google.com In vivo, these types of enzymes can function in the synthetic direction, particularly when the concentration of substrates (linalool and an acyl-CoA) is high. scielo.br The characterization of AATs from other plants, such as apples, which produce a wide range of volatile esters, confirms their role in catalyzing the formation of esters from various alcohols and acyl-CoAs. scielo.br
Metabolic Engineering Approaches for Enhanced this compound Production
Metabolic engineering offers a promising strategy to enhance the production of this compound in both its natural plant sources and in microbial hosts. mpg.de This involves the targeted modification of an organism's metabolic pathways.
Key strategies include:
Overexpression of Pathway Genes: Increasing the expression of the linalool synthase (LiS) gene would channel more of the GPP precursor towards linalool production. researchgate.net Similarly, identifying and overexpressing a suitable alcohol acyltransferase (AAT) with high specificity for linalool and propionyl-CoA would enhance the final conversion to this compound.
Geranyl Diphosphate (GPP): By upregulating key enzymes in the MEP pathway in the host organism.
Propionyl-CoA: The supply of propionate can also be a limiting factor. Research has shown that microorganisms like Saccharomyces cerevisiae (baker's yeast) can be successfully engineered to produce propionate from glucose under aerobic conditions by introducing a synthetic pathway. illinois.edu
Heterologous Production: A common approach involves transferring the entire biosynthetic pathway into a microbial host like E. coli or yeast. mpg.de This would involve co-expressing a linalool synthase gene and an appropriate acyltransferase gene in a microbial strain that has been optimized to produce high levels of the GPP and propionyl-CoA precursors. This method decouples production from agricultural constraints and allows for large-scale, controlled fermentation. mpg.deillinois.edu A study that introduced a linalool synthase into spearmint plants successfully demonstrated the production of linalool derivatives, validating the feasibility of this approach in plant systems. researchgate.net
Table 3: Metabolic Engineering Strategies for this compound Production
| Strategy | Target | Method | Expected Outcome |
| Pathway Gene Overexpression | Linalool Synthase, Acyltransferase | Increase gene copy number or use a stronger promoter. | Increased conversion of precursors to linalool and this compound. researchgate.net |
| Precursor Supply Enhancement | MEP Pathway, Propionate Pathway | Upregulate or introduce key enzymes in precursor pathways. | Increased availability of GPP and propionyl-CoA. illinois.edu |
| Heterologous Production | Biosynthetic Pathway | Transfer genes for LiS and AAT into a microbial host (E. coli, yeast). | Scalable and controlled production of this compound via fermentation. mpg.de |
Compound Index
Advanced Synthetic Methodologies for Linalyl Propionate and Its Derivatives
Chemical Synthesis Approaches for Linalyl Propionate (B1217596) and Stereoisomers
Traditional and modern chemical methods for linalyl propionate synthesis focus on the esterification of linalool (B1675412). The choice of acylating agent, catalyst, and reaction conditions is critical to maximizing yield and minimizing the formation of undesirable byproducts.
The direct esterification of linalool with a propionylating agent is the most common route to this compound. google.com Various acylating agents can be used, including propionic acid, propionyl chloride, and propionic anhydride (B1165640), each presenting different reactivities and environmental impacts. google.com
To circumvent these issues, alternative catalyst systems have been developed. Basic catalysts can be employed, particularly when using propionic anhydride as the acylating agent. google.com A more efficient and modern approach involves using 4-dimethylamino-pyridine (DMAP) as a catalyst with propionic anhydride and linalool as raw materials. google.com This method allows for high conversion rates (over 98%) and product yields exceeding 85% under milder conditions, including lower reaction temperatures and shorter reaction times. google.com The process also benefits from the continuous removal of the propionic acid byproduct via vacuum rectification, further driving the reaction toward completion. google.com Another specialized process involves reacting a linalyl halide (like linalyl chloride) with potassium propionate in propionic anhydride, using cuprous iodide as a catalyst to yield this compound. google.com
| Catalyst Type | Typical Catalysts | Acylating Agent(s) | Advantages | Disadvantages | Source |
|---|---|---|---|---|---|
| Acidic | Mineral Acids, Hydrosulfates, Tosic Acid | Propionic Acid | Readily available | Causes isomerization, cyclization, and low yields | google.com |
| Basic / Nucleophilic | 4-dimethylamino-pyridine (DMAP) | Propionic Anhydride | High yield (>85%), high conversion (>98%), low temperature, short reaction time | Requires specific control of reaction parameters | google.com |
| Metal Halide | Cuprous Iodide | Potassium Propionate / Propionic Anhydride | Effective for synthesis from linalyl halides | Requires halide precursor instead of linalool directly | google.com |
The primary challenge in the synthesis of this compound from linalool is controlling the regioselectivity due to the tertiary allylic nature of the alcohol. The hydroxyl group's position makes the molecule prone to acid-catalyzed rearrangements, which can yield isomeric products like geranyl propionate or terpinyl esters. google.com
Chemoselective strategies focus on choosing reagents and catalysts that specifically target the hydroxyl group without affecting the double bonds present in the linalool molecule. The use of milder, nucleophilic catalysts like 4-dimethylamino-pyridine, instead of harsh acidic catalysts, is a key strategy to prevent unwanted side reactions such as isomerization and cyclization. google.com This approach ensures that the propionylation occurs specifically at the hydroxyl group, preserving the integrity of the carbon skeleton and the position of the double bonds, thus leading to a higher purity of the desired this compound. google.com
Enzymatic Synthesis of this compound
Enzymatic synthesis represents a green and highly selective alternative to chemical methods for producing flavor and fragrance esters. Biocatalysis, particularly using lipases, can operate under mild conditions, often leading to higher selectivity and fewer byproducts.
Lipases are the most commonly used biocatalysts for esterification reactions. However, the esterification of tertiary alcohols like linalool is known to be challenging for many hydrolases due to steric hindrance at the enzyme's active site. researchgate.net Despite this, certain immobilized lipases have shown efficacy. Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is a frequently used and effective catalyst for the production of linalyl esters. researchgate.net Immobilization of the enzyme is a crucial technique as it enhances stability, allows for easy separation from the reaction mixture, and enables catalyst reuse, which is vital for industrial applications.
The efficiency of the enzymatic synthesis of linalyl esters is highly dependent on several reaction parameters. A study investigating the use of Novozym 435 for this purpose identified key factors influencing the reaction conversion. researchgate.net
Temperature: The highest reaction conversion was achieved at the highest tested temperature of 70°C. researchgate.net
Enzyme Concentration: An enzyme concentration of 5% by weight was found to be optimal for the reaction. researchgate.net
Substrate Molar Ratio: An equimolar ratio (1:1) of acid to alcohol yielded the best results. researchgate.net
These optimized parameters are crucial for maximizing the production of linalyl esters while minimizing reaction time and resource consumption. researchgate.net
| Parameter | Optimal Value/Condition | Impact on Reaction | Source |
|---|---|---|---|
| Biocatalyst | Immobilized Lipase (Novozym 435) | Provides stability, reusability, and catalytic activity for tertiary alcohols. | researchgate.net |
| Temperature | 70°C | Higher temperature increased reaction conversion. | researchgate.net |
| Enzyme Concentration | 5 wt% | Optimal concentration for efficient catalysis without excessive cost. | researchgate.net |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | Equimolar ratio provided the best conversion. | researchgate.net |
| Reaction Medium | Solvent-Free or Organic Solvent | Solvent-free system showed higher conversion (3.81%), but total production was greater in an organic medium over time (5.58%). | researchgate.net |
Development of this compound Derivatives through Targeted Synthetic Routes
The exploration of this compound derivatives has been a subject of scientific inquiry, aiming to modify its chemical structure to potentially enhance or alter its aromatic and bioactive properties. Targeted synthetic routes are employed to introduce specific functional groups or structural modifications to the parent molecule. A significant area of this research has focused on the synthesis of oxygenated derivatives, drawing parallels from studies on similar terpenic esters like linalyl acetate (B1210297). researchgate.netnih.gov
Research into the oxygenated derivatives of linalool and linalyl acetate has provided a roadmap for the potential synthesis of analogous this compound derivatives. nih.gov These studies have demonstrated that modifications, particularly at the C8 position of the linalool backbone, can lead to compounds with altered olfactory profiles. nih.gov The synthetic strategies often involve multi-step reactions to introduce hydroxyl, oxo, and carboxyl groups.
One common pathway to such derivatives involves the protection of the tertiary alcohol in linalool, followed by hydroboration-oxidation to introduce a hydroxyl group at the C8 position. This intermediate can then be esterified with propionic anhydride to yield the 8-hydroxythis compound derivative. Further oxidation of this hydroxyl group can lead to the corresponding 8-oxothis compound and 8-carboxythis compound.
A study on linalyl acetate derivatives, which can be extrapolated to this compound, revealed significant changes in odor characteristics with the introduction of oxygenated functional groups. nih.gov For instance, the 8-oxo and 8-carboxy derivatives of linalyl acetate were found to have distinct aroma profiles compared to the parent compound. nih.gov It is plausible that similar modifications to this compound would yield a new palette of aromatic compounds.
Below is a data table illustrating the types of derivatives that could be synthesized based on the methodologies applied to linalyl acetate, along with their reported odor characteristics, which could be indicative of the properties of the corresponding this compound analogs. nih.gov
| Derivative (based on Linalyl Acetate) | Synthetic Approach | Reported Odor Characteristics | Potential this compound Analog |
| 8-Hydroxylinalyl Acetate | Hydroboration-oxidation of a protected linalool intermediate, followed by acetylation. | Weak odor profile. | 8-Hydroxythis compound |
| 8-Oxolinalyl Acetate | Oxidation of 8-hydroxylinalyl acetate. | Similar odor properties to linalool. | 8-Oxothis compound |
| 8-Carboxylinalyl Acetate | Further oxidation of 8-oxolinalyl acetate. | Fatty, greasy, musty odor. | 8-Carboxythis compound |
These targeted synthetic routes allow for the precise modification of the this compound structure, opening avenues for the creation of novel compounds with potentially valuable applications in the fragrance and flavor industries. The ability to systematically alter the functional groups on the terpene backbone provides a powerful tool for structure-activity relationship studies, helping to elucidate the molecular features responsible for specific aromatic properties.
Stereochemical Aspects and Enantiomeric Studies of Linalyl Propionate
Chirality and Enantiomeric Forms in Natural Linalyl Propionate (B1217596) Samples
Linalyl propionate is found as a natural constituent in various essential oils, although often in smaller quantities compared to its corresponding alcohol, linalool (B1675412), and its acetate (B1210297) ester, linalyl acetate. The enantiomeric distribution of this compound in nature is not as extensively documented as that of linalool, but it is understood that the ratio of (R)- and (S)-enantiomers can vary depending on the plant source.
Conversely, this compound is also found in other essential oils where the enantiomeric composition might differ. It has been reported in sweet orange, lemon, and bergamot essential oils. scentree.co The specific enantiomeric forms present in these oils contribute to their unique aromatic characteristics. The fragrance industry often utilizes racemic this compound, a mixture of both (R) and (S) enantiomers, which is synthesized from linalool. scentree.co This synthetic version provides a consistent scent profile for use in various products. givaudan.com
Table 1: Occurrence and Enantiomeric Forms of this compound in Natural Sources
| Plant Source | Common Name | Enantiomeric Form Reported |
|---|---|---|
| Lavandula angustifolia | Lavender | Levorotatory form present scentree.cothegoodscentscompany.com |
| Salvia officinalis | Sage | Levorotatory form present scentree.cothegoodscentscompany.com |
| Citrus sinensis | Sweet Orange | Present, specific enantiomeric ratio may vary scentree.co |
| Citrus limon | Lemon | Present, specific enantiomeric ratio may vary scentree.co |
| Citrus bergamia | Bergamot | Present, specific enantiomeric ratio may vary scentree.co |
Enantioselective Synthesis and Diastereomeric Resolution Techniques
The demand for enantiomerically pure forms of chiral compounds like this compound has driven the development of various enantioselective synthesis and resolution methods. These techniques are crucial for producing specific enantiomers to study their unique biological activities and sensory properties.
Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this often involves the esterification of an enantiomerically pure linalool. The synthesis of optically active linalool itself can be achieved through various methods, including the use of chiral catalysts or biocatalysts. Once enantiomerically pure (R)- or (S)-linalool is obtained, it can be esterified with propionic acid or its derivatives to yield the corresponding pure enantiomer of this compound. evitachem.com One common laboratory-scale synthesis involves reacting linalool with propionic anhydride (B1165640), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879), to achieve high conversion and yield. google.com
Diastereomeric Resolution: Diastereomeric resolution is a classical method for separating enantiomers. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. For this compound, this would typically involve the hydrolysis of the racemic ester to racemic linalool, followed by the resolution of the linalool enantiomers.
A more direct approach for related compounds involves enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases or esterases, to preferentially catalyze a reaction with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net For example, a lipase (B570770) could selectively acylate one enantiomer of linalool, allowing for the separation of the acylated product from the unreacted enantiomer. While specific studies on the diastereomeric resolution of this compound itself are not extensively detailed, the principles are well-established for its precursor, linalool, and other structurally similar esters. researchgate.netrsc.org
Stereospecificity of Biological Systems in this compound Metabolism and Biotransformation
Biological systems, particularly mammalian ones, often exhibit a high degree of stereospecificity when metabolizing xenobiotic compounds like this compound. This is due to the chiral nature of enzymes, which can differentiate between the enantiomers of a substrate.
The metabolism of this compound primarily involves hydrolysis of the ester bond by esterase enzymes, yielding linalool and propionic acid. This is a critical step in its detoxification and elimination from the body. The resulting linalool can then undergo further metabolism, such as oxidation by cytochrome P-450 enzymes or conjugation with glucuronic acid. soton.ac.uk
Research has shown that hepatic esterases, particularly those in the liver, can exhibit enantioselectivity in the hydrolysis of linalyl esters. soton.ac.uk Studies on various linalyl esters have demonstrated that the rate of hydrolysis can differ significantly between the (R)- and (S)-enantiomers.
In studies using rat liver preparations, it was found that the hydrolysis of certain linalyl esters is biphasic and involves at least two types of esterases. One isoenzyme shows low affinity but high stereoselectivity, preferentially hydrolyzing the (S)-linalyl esters. Another isoenzyme has a high affinity for the substrate but lacks stereoselectivity. soton.ac.uk This differential hydrolysis means that the in-vivo exposure to each enantiomer can vary, even if the initial exposure is to a racemic mixture.
Specifically for this compound, while detailed kinetic data on its enantioselective hydrolysis are not as abundant as for other linalyl esters like linalyl acetate, it is expected to follow a similar pattern of stereoselective metabolism. The steric hindrance around the ester bond is a key factor influencing the rate of hydrolysis by esterases. soton.ac.uk For instance, pig liver esterase (PLE) is a well-known biocatalyst used for the enantioselective hydrolysis of various esters, and similar enzymes in the human liver are responsible for the metabolism of this compound. wikipedia.orgnih.govcapes.gov.br The stereochemical course of this hydrolysis can impact the subsequent metabolic fate and potential biological effects of the individual enantiomers.
Analytical Characterization and Advanced Spectroscopic/chromatographic Approaches
Chromatographic Techniques for Compositional Analysis and Purity Assessment
Chromatographic methods are fundamental in separating linalyl propionate (B1217596) from complex matrices and assessing its purity.
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the primary technique for the analysis of linalyl propionate. Its volatility makes it an ideal candidate for GC-based separation and quantification.
Purity Assessment: Commercial this compound is often assessed for purity using GC. Specifications for fragrance and flavor grade this compound typically require a purity of ≥95% or ≥97.0%, as determined by GC analysis. sigmaaldrich.comnih.govspectrabase.com
Compositional Analysis of Essential Oils: GC-MS is extensively used to determine the chemical composition of essential oils where this compound is a constituent. For instance, in an analysis of lavandin essential oil, this compound was identified as a major component, with its percentage varying based on post-harvest drying times. cymitquimica.com Similarly, it has been identified in the essential oils of Cedrus deodara and citrus species. unav.eduspectrabase.comguidechem.com The identification is typically achieved by comparing the mass spectra of the eluted components with established spectral libraries, such as NIST, and by using linear retention indices (LRI). unav.edu
A study on bergamot oil utilized GC-MS to analyze its composition, identifying this compound among other volatile compounds. tcichemicals.com In another investigation, fast GC methods were developed to analyze citrus essential oils, significantly reducing analysis time while maintaining good resolution for components like this compound. spectrabase.comguidechem.com The use of different carrier gases, such as nitrogen as an alternative to helium, has also been successfully demonstrated for the routine analysis of essential oils containing this compound. semanticscholar.org
An advanced technique, off-line comprehensive two-dimensional gas chromatography–quadrupole mass spectrometry (GC×GC–quadMS), has been applied for the highly detailed analysis of orange essential oil. This method allowed for the separation of the oil into hydrocarbon and oxygenated fractions, with this compound being identified in the oxygenated fraction of one of the samples. hmdb.ca
Typical GC and GC-MS Parameters: The analysis of essential oils containing this compound often involves a fused silica (B1680970) capillary column, such as a DB-5 or ZB-5MS. cymitquimica.comtcichemicals.comresearchgate.net Temperature programming is employed to effectively separate the various volatile components. For example, a program might start at 50-60°C and ramp up to 250-280°C. spectrabase.comtcichemicals.comhmdb.ca Helium is the most common carrier gas. spectrabase.comtcichemicals.comhmdb.ca In GC-MS, the mass spectrometer is typically operated in electron ionization (EI) mode. hmdb.ca
| Parameter | Typical Conditions | Source |
|---|---|---|
| Column | ZB-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) | cymitquimica.com |
| Carrier Gas | Helium | spectrabase.comtcichemicals.comhmdb.ca |
| Injector Temperature | 250 °C | hmdb.ca |
| Oven Temperature Program | 50°C to 250°C at 3°C/min | spectrabase.comhmdb.ca |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | cymitquimica.comsemanticscholar.org |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | hmdb.ca |
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-linalyl propionate). Enantioselective Gas Chromatography (esGC) is a specialized technique used to separate and quantify these individual enantiomers. This is particularly important for authenticity assessment of essential oils, as the enantiomeric ratio of chiral compounds can be indicative of the natural source and processing methods.
The separation is achieved using a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins. spectrabase.com For the analysis of this compound and other chiral compounds like linalool (B1675412) and linalyl acetate (B1210297), columns such as MEGA-DEX DET Beta are utilized. spectrabase.combeilstein-archives.org
Studies have shown the successful chiral separation of this compound in various matrices. guidechem.combeilstein-archives.org However, challenges such as co-elution with other compounds can occur in direct esGC analysis. For example, in the analysis of citrus oils, (+)-α-pinene can co-elute with this compound, potentially interfering with the accurate determination of its enantiomeric distribution. researchgate.net To overcome such issues, multidimensional gas chromatography (MDGC) can be employed, which provides enhanced resolution by using two columns with different selectivities. researchgate.net
The enantiomeric distribution of linalyl acetate, a structurally similar compound, has been used to identify adulteration in lavender essential oils, highlighting the importance of stereochemical profiling. semanticscholar.org
| Chiral Stationary Phase | Application | Source |
|---|---|---|
| MEGA-DEX DET Beta | Chiral separation of Linalool, Linalyl Acetate, and this compound | spectrabase.combeilstein-archives.org |
| β-Dex™ enantiomeric column | Analysis of bergamot oil containing this compound | sigmaaldrich.com |
| Cyclodextrin (B1172386) derivatives | General enantioselective GC of flavors and fragrances | spectrabase.com |
While GC-MS is the more common technique for analyzing volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) also finds application, particularly in the isolation and analysis from complex extracts.
A study on the anti-proliferative effects of this compound detailed its isolation from Coriandrum sativum essential oil. beilstein-archives.org The researchers used an LC-MS separation method with a mobile phase of 3% ethyl acetate in petroleum ether. The analysis successfully separated this compound from other related compounds like hydroxy linalool and linalyl acetate, with this compound showing a retention time of 17.03 minutes. Its identity was confirmed by comparing the resulting mass spectrum with that of a standard. beilstein-archives.org
Furthermore, predicted LC-MS/MS spectra for this compound at different collision energies (10V, 20V, 40V) are available in databases, which can aid in its identification in complex samples. hmdb.ca While LC-MS is less frequently used for routine analysis of this compound due to its volatility, it proves valuable for preparative isolation and for analyzing less volatile derivatives or complex biological matrices. nih.govbeilstein-archives.orgmdpi.com
| Parameter | Condition/Value | Source |
|---|---|---|
| Mobile Phase | 3% Ethyl acetate in Petroleum ether | beilstein-archives.org |
| Retention Time (RT) | 17.03 min | beilstein-archives.org |
| Confirmation | Comparison of MS spectrum with standard | beilstein-archives.org |
Spectroscopic Methods for Structural Elucidation and Complex Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its ester structure and other key features.
In a study where this compound was loaded onto carbon nanoparticles, FTIR analysis was used to confirm the conjugation. beilstein-archives.org The spectrum showed a characteristic peak for the sp³ C-H group from this compound at 2925 cm⁻¹. beilstein-archives.org Another study analyzing an essential oil containing this compound identified a band at 1284 cm⁻¹ corresponding to this compound. semanticscholar.org The analysis of lavender extracts, which contain structurally similar compounds like linalool and linalyl acetate, shows characteristic peaks for C-O stretching vibrations around 1239 cm⁻¹ and C-H bending vibrations around 1370 cm⁻¹. mdpi.com
A vapor phase infrared spectrum of this compound is also available in spectral databases for reference. spectrabase.com
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source |
|---|---|---|
| 2925 | sp³ C-H stretching (from this compound) | beilstein-archives.org |
| ~1735 | C=O stretching (ester) | spectrabase.com |
| 1284 | Associated with this compound | semanticscholar.org |
| ~1239 | C-O stretching | mdpi.com |
| ~1370 | C-H bending | mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D-NMR) experiments are used to determine the precise connectivity and spatial arrangement of atoms.
Predicted ¹H-NMR and ¹³C-NMR spectra for this compound are available in chemical databases, providing expected chemical shifts for the various protons and carbons in the molecule. guidechem.comspectrabase.com
While specific 2D-ROESY (Rotating-frame Overhauser Effect Spectroscopy) data for this compound is not detailed in the provided context, this technique is highly relevant for confirming through-space proximities of protons. Its application has been documented for the characterization of linalool, a closely related precursor, when complexed with cyclodextrins. researchgate.net In that study, 2D-ROESY experiments were crucial in determining the geometry of the inclusion complex. researchgate.net Furthermore, the use of 2D-ROESY has been reported for establishing remote intraresidue connectivities in the analysis of phenolic acids in oregano, demonstrating its utility in determining the spatial relationships of atoms in complex natural products. acs.org Given its structure, 2D-ROESY would be instrumental in confirming the stereochemistry and conformation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound, as a saturated ester, does not possess chromophores that absorb strongly in the near-UV and visible regions of the electromagnetic spectrum. Its primary UV absorption is associated with n→π* and π→π* electronic transitions within the carbonyl group of the ester and the isolated carbon-carbon double bonds. These transitions, however, typically occur at shorter wavelengths, in the far-UV region.
Experimental studies on the UV-Vis spectrum of this compound are not extensively documented in readily available literature. However, analysis of structurally related compounds provides insight into its expected absorption characteristics. For its precursor, R-(-)-linalool, experimental and theoretical studies have identified a maximum absorption (λmax) at approximately 207 nm. dergipark.org.trresearchgate.net This absorption corresponds to the π→π* transition of the vinyl group. It is anticipated that the UV spectrum of this compound would exhibit a similar absorption peak in this region, as the ester functional group does not significantly conjugate with the double bonds.
In more complex systems, such as when this compound is loaded onto carbon nanoparticles, a UV-Vis spectrum has been reported. beilstein-archives.org In this context, a peak at 203 nm was observed, along with a shoulder between 240 nm and 300 nm, which includes a characteristic n→π* transition peak at 274 nm. beilstein-archives.org This latter absorption is attributed to the electronic transition from a non-bonding orbital of an oxygen atom to the π* anti-bonding orbital of the carbonyl group. beilstein-archives.org It is important to note that the presence of the nanoparticle matrix can influence the electronic environment and thus the absorption spectrum of the conjugated this compound.
For comparative purposes, other terpene esters have also been analyzed using UV-Vis spectroscopy. For instance, certain diterpene esters exhibit maximum absorbance peaks around 240 nm and in the range of 275 nm to 290 nm. researchgate.net While these molecules have different chromophoric systems, the data highlights the region where esters can show weak absorption.
Table 1: Reported UV-Vis Absorption Data for this compound and Related Compounds
| Compound | System | λmax (nm) | Transition | Reference(s) |
| This compound (loaded on carbon nanoparticles) | Carbon Nanoparticles | 203 | π→π* (C=C) | beilstein-archives.org |
| 274 (shoulder) | n→π* (C=O) | beilstein-archives.org | ||
| R-(-)-Linalool | Pure Compound | ~207 | π→π* (C=C) | dergipark.org.trresearchgate.net |
| Diterpene Esters | Pure Compounds | ~240, 275-290 | Not specified | researchgate.net |
Advanced Techniques for Investigating this compound in Complex Matrices
Application in Essential Oil Characterization
This compound is a significant constituent of various essential oils, contributing to their characteristic aroma. Its identification and quantification in these complex natural mixtures are routinely performed using advanced chromatographic techniques, primarily Gas Chromatography coupled with Mass Spectrometry (GC-MS).
GC-MS is a powerful analytical method that separates volatile compounds in the gas phase and then identifies them based on their mass-to-charge ratio and fragmentation pattern. In the analysis of essential oils, such as those from different lavender (Lavandula) species, this compound is consistently identified as a key component alongside linalool and linalyl acetate. dergipark.org.trmdpi.commdpi.comsemanticscholar.org The retention time of this compound in a GC system is specific to the column and conditions used, and its mass spectrum provides a unique fingerprint for confirmation. For instance, in one study, this compound was separated with a retention time of 17.03 minutes. beilstein-archives.org
To enhance the separation and identification of compounds in highly complex essential oils, multidimensional techniques like off-line Liquid Chromatography-Gas Chromatography x Gas Chromatography-Mass Spectrometry (LC-GC×GC-MS) can be employed. This approach first uses liquid chromatography to separate the essential oil into fractions, such as hydrocarbons and oxygenated compounds. lcms.cz The fraction containing this compound can then be subjected to comprehensive two-dimensional gas chromatography (GC×GC) for superior resolution before detection by MS. This method has been successfully used to identify this compound in orange essential oil. lcms.cz
Enantioselective gas chromatography is another advanced technique applied to the analysis of essential oils containing chiral compounds like this compound. unito.it Using chiral stationary phases, it is possible to separate the enantiomers of this compound, which can be crucial for authenticity assessment and understanding the sensory properties of an essential oil.
The typical analytical workflow for characterizing this compound in essential oils involves:
Extraction: Steam distillation or solvent extraction to obtain the essential oil from the plant matrix.
Chromatographic Separation: Injection of the oil into a GC-MS system. A common setup utilizes a non-polar or semi-polar capillary column (e.g., with a (5% phenyl)-polymethylsiloxane stationary phase). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.
Identification and Quantification: The mass spectrometer detects the eluting compounds. Identification of this compound is achieved by comparing its mass spectrum with reference spectra in databases (like NIST/WILEY) and by matching its retention index. mdpi.com Quantification is typically done by integrating the peak area and comparing it to that of an internal or external standard.
Table 2: Examples of GC-MS for the Analysis of this compound in Essential Oils
| Essential Oil Source | Analytical Technique | Key Findings | Reference(s) |
| Coriander Sativum | LC-MS | This compound isolated with a retention time of 17.03 min. | beilstein-archives.org |
| Orange Oil | off-line LC–GC×GC–quadMS | This compound identified in the oxygenated fraction. | lcms.cz |
| Mint and Lavender | GC-MS | This compound detected as a component. | researchgate.net |
| Lavender (Antique Sample from 1945) | GC-MS | This compound identified as a significant component. | dergipark.org.tr |
| Lavender (Five Varieties) | GC-MS | This compound was a major component along with linalool and linalyl acetate. | mdpi.com |
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetry) for Inclusion Complexes
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA), are valuable for characterizing the formation and stability of inclusion complexes involving volatile compounds like this compound. Inclusion complexes, often formed with host molecules like cyclodextrins, can protect the guest molecule from degradation, control its release, and modify its physical properties. While specific studies on this compound inclusion complexes are scarce, research on its precursor, linalool, provides a strong model for the expected behavior.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. When a guest molecule is encapsulated within a host molecule's cavity, its characteristic thermal events, such as melting or boiling, are typically shifted to different temperatures or disappear altogether.
In studies of linalool-cyclodextrin complexes, DSC thermograms of the physical mixture of linalool and cyclodextrin show the endothermic peaks corresponding to the melting of the cyclodextrin and the volatilization of linalool. researchgate.netnih.gov However, in the thermogram of the formed inclusion complex, the endothermic peak corresponding to the volatilization of linalool is absent or significantly shifted to a higher temperature. researchgate.netnih.gov This indicates that the linalool is retained within the cyclodextrin cavity and its volatilization is hindered, confirming the formation of the inclusion complex. A similar pattern would be expected for a this compound-cyclodextrin complex, where the disappearance of the endothermic peak associated with this compound's boiling point would serve as evidence of successful encapsulation. The use of DSC has been well-established for determining the phase diagrams of systems containing propionic acid and other carboxylic acids, demonstrating its utility in studying the thermal behavior of such compounds. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability and composition of materials. For an inclusion complex, TGA can reveal the temperature at which the guest molecule is released and volatilizes, as well as the decomposition temperatures of the host and guest.
When analyzing a linalool-cyclodextrin complex, the TGA curve shows a multi-step weight loss. The initial weight loss at lower temperatures is typically due to the release of water molecules. The subsequent weight loss at higher temperatures corresponds to the decomposition of the cyclodextrin host and the release and decomposition of the encapsulated linalool. researchgate.net The temperature of this major weight loss is higher for the inclusion complex than for pure linalool, indicating enhanced thermal stability due to encapsulation. For a this compound inclusion complex, TGA would similarly be used to quantify its thermal stability and determine the temperature range over which the ester is released from the host structure.
Biological and Pharmacological Activities of Linalyl Propionate
Anti-inflammatory and Immunomodulatory Effects
Scientific literature extensively documents the anti-inflammatory and immunomodulatory properties of related compounds such as linalool (B1675412) and linalyl acetate (B1210297), which are known to play a significant role in the bioactivity of the essential oils that contain them. nih.govresearchgate.net However, dedicated research into the specific anti-inflammatory and immunomodulatory activities of linalyl propionate (B1217596) is not as prevalent.
There is a lack of specific studies detailing the direct effects of linalyl propionate on the expression of pro-inflammatory mediators and cytokines. Research on analogous compounds like linalyl acetate has shown inhibition of key inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.org While it is suggested that compounds with similar structures may exhibit comparable activities, direct experimental evidence for this compound is needed to confirm its specific mechanisms of action in modulating these pathways.
Investigations using cellular and animal models to specifically evaluate the anti-inflammatory effects of this compound are not extensively covered in the available scientific literature. In contrast, the parent compound linalool and the related ester linalyl acetate have been assessed in models such as carrageenan-induced edema in rats, where they demonstrated a reduction in inflammation. nih.govresearchgate.net These studies provide a basis for future research to determine if this compound exerts similar in vivo effects.
Antioxidant Potential and Reactive Oxygen Species Scavenging
This compound has demonstrated antioxidant properties. In a study where it was isolated from Coriandrum sativum, the compound exhibited moderate antioxidant activity. beilstein-archives.org Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage and contribute to various disease states. The ability of this compound to act as an antioxidant suggests its potential to mitigate oxidative stress. beilstein-archives.orgmdpi.com
Anti-proliferative and Cytotoxic Activities
The potential of this compound as an anti-proliferative agent has been investigated, with studies indicating its ability to inhibit the growth of cancer cells. beilstein-archives.org This activity is a key area of interest in the search for new therapeutic agents for oncology.
Specific cytotoxic effects of this compound have been observed against human cervical cancer (HeLa) cell lines. beilstein-archives.org In one study, the anti-proliferative properties were evaluated using an MTT assay, which measures cell viability. The research found that this compound induced a gradual increase in cellular toxicity in a dose-dependent manner. beilstein-archives.org
These findings highlight the compound's selective activity against cancer cells, which is a desirable characteristic for potential chemotherapeutic agents.
Cytotoxic Activity of this compound on HeLa Cells
| Parameter | Value | Reference |
|---|---|---|
| Cell Line | HeLa (Human Cervical Cancer) | beilstein-archives.org |
| IC₅₀ Value | 123.76 µg/mL | beilstein-archives.org |
| Cellular Toxicity | 79.14% (at 250 µg/mL) | beilstein-archives.org |
While this compound has been shown to possess cytotoxic and anti-proliferative properties, detailed investigations into the specific molecular mechanisms, such as the induction of apoptosis (programmed cell death) or anti-mutagenic effects, are not yet thoroughly documented. The parent alcohol, linalool, has been reported to induce apoptosis in various cancer cell lines, suggesting a potential avenue for future research into the mechanisms of its ester derivatives like this compound. nih.govnih.govresearchgate.net
Antimicrobial and Antibacterial Efficacy
While research specifically targeting this compound is limited, extensive studies on its constituent alcohol, linalool (also known as linalyl alcohol), provide significant insight into its potential antimicrobial properties. Linalool has demonstrated considerable efficacy against a spectrum of pathogenic and spoilage microorganisms.
Studies have established that linalool, a structurally related monoterpene alcohol, exhibits broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Its effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.
Linalool has shown potent activity against the Gram-negative bacterium Pseudomonas fluorescens, a common food spoiler, with a reported MIC of 1.25 µL/mL and an MBC of 2.5 µL/mL. nih.gov It is also effective against other Gram-negative bacteria such as Shewanella putrefaciens (MIC of 1.5 µL/mL) and Elizabethkingia miricola (MIC of 0.125% v/v). researchgate.netmdpi.com Research on the related compound linalyl anthranilate demonstrated bactericidal activity against the Gram-negative carbapenemase-producing Klebsiella pneumoniae. researchgate.net
In terms of Gram-positive bacteria, linalool has shown excellent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1.65 to 211.24 μg/mL for various clinical isolates. nih.gov Another related compound, linalyl alcohol, has been shown to inhibit Brochothrix thermosphacta, a microorganism known for meat spoilage. nih.gov
Table 1: Documented Antibacterial Activity of Linalool
| Bacterium | Gram Stain | Activity Metric | Reported Value | Source |
|---|---|---|---|---|
| Pseudomonas fluorescens | Negative | MIC | 1.25 µL/mL | nih.gov |
| Pseudomonas fluorescens | Negative | MBC | 2.5 µL/mL | nih.gov |
| Shewanella putrefaciens | Negative | MIC | 1.5 µL/mL | mdpi.com |
| Elizabethkingia miricola | Negative | MIC | 0.125% (v/v) | researchgate.net |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | MIC50 | 13.2 µg/mL | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | MIC90 | 105.62 µg/mL | nih.gov |
The antimicrobial mechanism of linalool and its related compounds involves multiple cellular targets, primarily centered on the disruption of the bacterial cell membrane and vital cellular functions. nih.govnih.gov
Membrane Damage: The primary mode of action is damage to the cell membrane's structure and integrity. nih.govnih.gov Linalyl alcohol disrupts the cell wall, exposing the hydrophobic phospholipid bilayer and binding to membrane proteins, which alters their structure. nih.gov This disruption leads to increased membrane permeability and the subsequent leakage of intracellular macromolecules, including nucleic acids (DNA, RNA) and proteins. nih.govmdpi.comresearchgate.net The release of the enzyme alkaline phosphatase (AKP), which is normally contained between the cell wall and membrane, serves as an indicator of this membrane damage. mdpi.com Furthermore, linalool treatment causes depolarization of the cytoplasmic membrane, which reduces the membrane potential and affects cellular metabolic activity and ATP production. nih.govmdpi.com
Metabolic Inhibition: Linalool interferes with key metabolic processes essential for bacterial survival. It has been shown to inhibit enzymes associated with the TCA cycle and glycolysis pathway. nih.gov This disruption of metabolic respiration, a primary energy-producing process, hinders bacterial growth. nih.govresearchgate.net
Other Cellular Interactions: Research indicates that linalyl alcohol can form hybrids with bacterial DNA, leading to structural changes that can impair replication and transcription. nih.gov It also inhibits the synthesis of macromolecular proteins, altering the normal physiological functions of the bacteria. nih.gov A study on linalyl anthranilate found that it induces oxidative stress by generating reactive oxygen species (ROS), which in turn initiates lipid peroxidation and contributes to membrane damage. researchgate.net
Table 2: Key Cellular Targets of Linalool and Related Compounds
| Cellular Target | Observed Effect | Compound Studied | Source |
|---|---|---|---|
| Cell Wall & Membrane | Structural disruption, increased permeability, depolarization | Linalool, Linalyl Alcohol | nih.govnih.govmdpi.com |
| Intracellular Contents | Leakage of DNA, RNA, proteins, and alkaline phosphatase (AKP) | Linalool | nih.govmdpi.com |
| Metabolic Pathways | Inhibition of TCA cycle, glycolysis, and cellular respiration | Linalool | nih.govresearchgate.net |
| Bacterial DNA | Formation of hybrids, leading to structural changes | Linalyl Alcohol | nih.gov |
| Cellular Stress | Generation of Reactive Oxygen Species (ROS) | Linalyl Anthranilate | researchgate.net |
Neurobiological and Psychotropic Actions (based on related monoterpenes and essential oils)
The neurobiological effects of this compound are inferred from studies on closely related monoterpenes, particularly linalool, and essential oils rich in these compounds, such as lavender oil. mdpi.com These compounds are recognized for their ability to cross the blood-brain barrier and interact with biological receptors involved in mood and anxiety. mdpi.com
A significant body of research points to the anxiolytic (anxiety-reducing) and sedative effects of related monoterpenes. Inhalation of linalool has demonstrated clear anxiolytic properties in various animal models. researchgate.netnih.gov For instance, linalool exposure increased the time mice spent in the open arms of the elevated plus-maze and in the brightly-lit chamber of the light/dark box test, both indicative of reduced anxiety. researchgate.net These effects were achieved without impairing motor coordination. researchgate.net Inhaled linalool also increased social interaction and decreased aggressive behaviors in mice. nih.gov
The primary mechanism for these effects is believed to be the modulation of the GABAergic system. Linalool acts as a positive allosteric modulator at GABAA receptors, enhancing the effects of the inhibitory neurotransmitter GABA. researchgate.net This potentiation of GABA-evoked currents leads to neuronal inhibition, contributing to its calming and anxiolytic actions. researchgate.net Other monoterpenes, such as (-)-Borneol, have also shown sedative and anxiolytic activity that is linked to interactions with GABAA receptors. mdpi.com
Linalool and other monoterpenes have shown potential as antidepressant agents. nih.govnih.gov Essential oils rich in linalool and its ester, linalyl acetate (a compound very similar to this compound), are among the most studied for alleviating symptoms of depression. mdpi.com
The antidepressant-like effects of these compounds are primarily attributed to their interaction with the monoaminergic system, which includes neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). nih.govnih.gov Studies have shown that linalool's antidepressant activity is mediated through the serotonergic pathway, involving interactions with 5-HT1A receptors. nih.govnih.gov Furthermore, research indicates that both lavender oil and isolated linalool can inhibit the reuptake of serotonin, a mechanism shared by many common antidepressant medications. nih.gov The activity of linalool and another monoterpene, β-pinene, has also been linked to the noradrenergic and dopaminergic systems. nih.gov Another related monoterpene, tetrahydrolinalool, has demonstrated antidepressant-like effects in animal models by significantly reducing immobility time in the forced swim test. nih.gov
Chemosensory Perception and Olfactory Receptor Interactions
The perception of this compound's characteristic aroma is a complex process initiated by its interaction with olfactory receptors (ORs) located in the nasal cavity. google.com These receptors belong to the large superfamily of G protein-coupled receptors (GPCRs). google.com The human genome contains approximately 400 different types of functional OR genes, allowing for the detection of a vast array of odorant molecules. nih.gov
The odor profile of this compound is described as fresh, floral, and sweet, with a lavender-like character. perfumersworld.com The perception of this specific scent does not rely on a single receptor but rather on a unique combinatorial code. google.com An odorant molecule like this compound activates a specific combination of several different olfactory receptors. This pattern of activation is then transmitted to the olfactory bulb and subsequently the brain's cortex, where it is decoded as a distinct smell. google.com
While the full array of ORs that bind to this compound is not completely mapped, it is known to be a ligand for these receptors. google.comgoogle.com Furthermore, research into the activation of human olfactory receptor OR51E2 has shown that it can be triggered by the fatty acid propionate, which is the ester component of this compound. nih.gov This suggests a potential role for this specific receptor in the chemosensory perception of this compound and related compounds.
Other Reported Biological Activities (e.g., Antispasmodic, Insecticidal activity)
While research specifically isolating and detailing the antispasmodic and insecticidal activities of this compound is limited, the biological activities of its parent compound, linalool, and a closely related ester, linalyl acetate, have been the subject of numerous studies. These compounds are major components of many essential oils and are often studied for their pharmacological and pest-control properties. Insights into their activities may provide a foundation for understanding the potential, yet unconfirmed, properties of this compound.
Antispasmodic Activity
The proposed mechanisms for the antispasmodic action of such compounds often involve the modulation of smooth muscle contractility. nih.gov This can occur through various pathways, including the inhibition of voltage-dependent calcium channels, which are crucial for muscle contraction. nih.gov While linalool has been noted for its spasmolytic effects, the specific contribution of this compound to this activity in essential oils remains to be elucidated. cabidigitallibrary.org
Insecticidal Activity
There is a notable lack of research focusing specifically on the insecticidal properties of this compound. In contrast, the insecticidal effects of linalool and linalyl acetate have been investigated against various pests. For instance, studies have explored the fumigant and repellent activities of these monoterpenes.
In one study, the fumigant activity of several monoterpenes was evaluated against the first-instar nymphs of Rhodnius prolixus, a vector for Chagas disease. nih.gov While linalool demonstrated some fumigant toxicity, linalyl acetate showed no significant effect under the tested conditions. nih.gov Another area of investigation is the use of essential oil components in botanical insecticides. nih.gov Research has shown that binary mixtures of compounds like β-citronellol and linalool can have synergistic effects against aphids. nih.gov However, the insecticidal potential of this compound as a standalone compound has not been established.
The following table summarizes findings on the biological activities of compounds structurally related to this compound.
| Compound | Biological Activity | Research Focus | Key Findings |
| Linalool | Antispasmodic | Postsynaptic mechanism | Not atropine-like |
| Linalool | Insecticidal (Fumigant) | Activity against Rhodnius prolixus nymphs | Showed some toxicity (KT50 of 408.7 min) |
| Linalyl Acetate | Insecticidal (Fumigant) | Activity against Rhodnius prolixus nymphs | No significant effect observed after 540 min of exposure |
It is important to note that while the study of related compounds can offer preliminary insights, the biological activities of this compound itself require direct investigation to be confirmed.
Mechanistic Investigations of Linalyl Propionate S Biological Actions
Cellular and Molecular Targets of Linalyl Propionate (B1217596)
Receptor Binding Studies and Ligand-Receptor Interactions (e.g., Olfactory Receptors)
Linalyl propionate's interaction with receptors, particularly olfactory receptors (ORs), is a key area of investigation. Olfactory receptors, a large family of G protein-coupled receptors (GPCRs), are responsible for detecting a vast array of odor molecules. encyclopedia.pub The binding of an odorant to an OR initiates a signaling cascade, leading to the perception of smell. encyclopedia.pub
Recent research has shed light on the specific interactions between odorants and ORs. For instance, the human odorant receptor OR51E2 has been shown to bind to the fatty acid propionate within a confined pocket, and this interaction is crucial for receptor activation. nih.govebi.ac.uk Molecular dynamics simulations have further revealed that propionate-induced conformational changes in the extracellular loop 3 (ECL3) of OR51E2 are responsible for its activation. nih.govfrontiersin.org This suggests that the selectivity of odorant receptors is governed by the precise fit and interactions between the odorant molecule and the receptor's binding pocket. nih.govebi.ac.uk
While direct binding studies specifically for this compound with a comprehensive panel of olfactory receptors are not extensively detailed in the provided search results, the compound is listed as a potential ligand for screening assays designed to modulate the interaction between olfactory receptors and their natural ligands, such as those found in sweat. google.com Furthermore, studies on insects have identified specific olfactory receptors, like AlucOR47 in the green mirid bug, that are highly sensitive to linalool (B1675412) and its analog, linalyl acetate (B1210297), suggesting a potential for this compound to interact with related insect ORs. researchgate.net The activation of such receptors can elicit behavioral responses in insects. researchgate.net
It is important to note that while linalool and linalyl acetate have been studied for their effects on various receptors, including a lack of significant activation of human estrogen and androgen receptors in yeast-based assays, specific data for this compound on these non-olfactory receptors is limited. nih.gov
Ion Channel Modulation and Membrane Permeability
This compound and its constituent parts, linalool and propionic acid, can influence the activity of ion channels and the permeability of cell membranes. Ion channels are crucial for a multitude of physiological processes, and their modulation can have significant effects on cellular function. patsnap.com
Studies on related compounds provide insight into the potential mechanisms of this compound. Linalool, for example, has been shown to modulate various ion channels. It can inhibit voltage-gated Ca2+ channels in mouse sensory neurons, contributing to its analgesic effects. researchgate.net Additionally, linalool has demonstrated the ability to modify the kinetics of the nicotinic receptor-ion channel at the mouse neuromuscular junction, suggesting a local anesthetic-like action. nih.gov It also potentiates the function of inhibitory GABAA receptors, which aligns with its observed sedative and anxiolytic properties. nih.gov
The lipophilic nature of monoterpenes like linalool and its esters, including this compound, facilitates their interaction with and disruption of microbial plasma membranes. ekb.eg This disruption increases membrane permeability, leading to the leakage of intracellular components and ultimately contributing to their antimicrobial effects. ekb.egresearchgate.net The hydrophobicity of these essential oil components allows them to penetrate the phospholipid bilayer of bacterial membranes. ekb.eg Factors like temperature and the presence of solvents can also affect membrane permeability. studymind.co.uksavemyexams.com
While direct studies on this compound's effect on specific ion channels are not extensively detailed, its structural similarity to linalool and its lipophilic character suggest it likely shares the ability to modulate ion channel activity and increase membrane permeability.
Effects on Intracellular Signaling Pathways (e.g., NF-κB, MAPK)
This compound and its related compounds have been shown to modulate key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical in regulating cellular processes including inflammation, cell proliferation, and apoptosis.
The NF-κB pathway is a central mediator of inflammatory responses. Volatile oil from Nagami kumquats, which contains this compound, has been observed to inhibit inflammatory markers like NF-κB and Cox-2 in human prostate cancer cells. nih.gov Similarly, propionic acid has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the TLR4/NF-κB pathway in intestinal epithelial cells, thereby mitigating intestinal barrier dysfunction. frontiersin.org Sodium propionate has also been found to relieve LPS-induced inflammation by inhibiting the NF-κB and MAPK signaling pathways in rumen epithelial cells. mdpi.com Research on linalyl acetate, a structurally similar compound, suggests that it may act as a protein kinase/NF-κB inhibitor. iiarjournals.orgiiarjournals.org
The MAPK signaling pathway, which includes ERK, JNK, and p38 MAPK, is involved in a wide range of cellular responses. Linalool has been found to inhibit the UVB-induced phosphorylation of ERK, JNK, and p38 proteins in human dermal fibroblasts. science.gov It has also been shown to inhibit the growth of T-cell acute lymphoblastic leukemia cells by affecting the MAPK signaling pathway, specifically by inhibiting phosphorylated ERK1/2 and enhancing phosphorylated JNK protein expression. nih.gov Furthermore, the activation of olfactory receptor OR2AT4 by a sandalwood odorant has been linked to the phosphorylation of Erk1/2 and p38 MAPK. nih.gov Some flavonoids have also been shown to modulate MAPK/Erk signaling pathways. mdpi.com
While direct and extensive research on this compound's specific effects on these pathways is still emerging, the evidence from its constituent parts and structurally related compounds strongly suggests its potential to modulate NF-κB and MAPK signaling.
Impact on Gene and Protein Expression Profiles
This compound and its related compounds can significantly influence gene and protein expression profiles, impacting a variety of cellular functions. These changes are often downstream effects of the modulation of signaling pathways like NF-κB and MAPK.
Studies on compounds structurally similar to this compound provide insights into its potential effects. For instance, linalool has been shown to modulate the expression of several genes and proteins. In human dermal fibroblasts, linalool treatment affected the UVB-induced expression of TNF-α, IL-6, IL-10, MMP-2, and MMP-9. science.gov In T-cell acute lymphoblastic leukemia cells, linalool was found to upregulate the mRNA levels of GADD45A and HSP27, and the protein levels of p-JNK, GADD45A, cleaved caspase-3, and cleaved PARP, while downregulating p-ERK protein expression. nih.gov Furthermore, linalool has been reported to facilitate the expression of cell cycle regulatory proteins such as p53, p21, p27, p16, and p18. researchgate.net
The volatile oil from Nagami kumquats, which contains this compound, was found to increase the expression of bax/bcl2 and p53 proteins in human prostate cancer cells, indicating an induction of apoptosis. nih.gov It also led to the cleavage of caspase-8, suggesting the involvement of the extrinsic apoptotic pathway. nih.gov
Research on alpha-terpineol, another monoterpenoid, demonstrated a downregulation of the expression of several NF-κB-related genes, including IL-1β and IL1R1. iiarjournals.orgiiarjournals.org The expression profile of terpenes can be influenced by the transcriptional regulation of terpene synthase (TPS) genes, which can be modified by developmental stages and environmental stresses. mdpi.com
While comprehensive gene and protein expression profiling specifically for this compound is not extensively available in the provided results, the existing data on related compounds strongly indicate its potential to alter the expression of genes and proteins involved in inflammation, cell cycle regulation, and apoptosis.
Enzyme Inhibition and Activation Mechanisms
Interaction with Cytochrome P-450 Enzymes
This compound and its parent compound, linalool, are known to interact with the cytochrome P-450 (CYP450) enzyme system. CYP450 enzymes are a large family of proteins involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs and xenobiotics. biomolther.org
In vitro studies using rat liver preparations have demonstrated that linalool is readily oxidized by cytochrome P-450 enzymes. soton.ac.uk Following administration, linalool is subjected to the enzymatic activity of cytochrome P-450 in the lungs and liver, leading to the formation of metabolites such as 8-oxolinalool, 8-hydroxylinalool, and 8-carboxylinalool. nih.gov The interaction between CYP450 enzymes and their substrates can be complex, sometimes involving the formation of protein-protein complexes that can influence catalytic activity. frontiersin.org
The interaction with CYP450 can lead to enzyme inhibition. This inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where the inhibitor binds to a different site on the enzyme, altering its conformation and reducing its activity. savemyexams.com In some cases, mechanism-based inhibition can occur, where a substrate analogue is converted by the enzyme into a reactive group that forms a stable, irreversible complex with the enzyme. savemyexams.com
The interaction of cytochrome P-450 with another enzyme, cytochrome b5, is also relevant. This interaction, which can be electrostatic in nature and involve the heme propionate groups of cytochrome b5, can stimulate the metabolic activity of certain CYP450 enzymes. nih.gov
While the provided information highlights the metabolism of linalool by CYP450 enzymes, specific details on the inhibitory or activating mechanisms of this compound itself on different CYP450 isozymes are not extensively covered. However, as an ester of linalool, it is expected to be a substrate and potential modulator of this enzyme system.
Modulation of Esterase Activity
This compound, as an ester, is subject to hydrolysis by esterase enzymes. This metabolic process is a key aspect of its biological activity, as it cleaves the compound into its constituent parts: linalool and propionic acid. Investigations using homogenates of various rat tissues have demonstrated this enzymatic breakdown. Studies on the hydrolysis of this compound and other simple linalyl esters have been conducted using rat intestinal mucosa, blood, and liver homogenates. industrialchemicals.gov.ausoton.ac.uk
The rate of hydrolysis can be influenced by the specific tissue and the structure of the ester itself. soton.ac.uk Research comparing different linalyl esters in rat liver homogenates found that the enzymatic activity of serine esterases consisted of two isoenzymes with different affinities and stereoselectivities. soton.ac.uk One isoenzyme showed low affinity but high stereoselectivity for (S)-linalyl esters, while the other had high affinity but was not stereoselective. soton.ac.uk This enzymatic processing in tissues like the liver is crucial, as the resulting metabolite, linalool, is itself a biologically active molecule. soton.ac.uk The substrate specificity of these esterases is a determining factor in the metabolic fate of this compound. soton.ac.uk For instance, the hydrolysis of this compound in rat blood homogenates has been quantified, showing that the rate of alcohol formation is a key parameter. soton.ac.uk In general, esterases exhibit maximal activity against short-chain vinyl esters like vinyl propionate. researchgate.net
Table 1: Research Findings on Esterase-Mediated Hydrolysis of Linalyl Esters
| Model System | Observation | Significance | Reference |
|---|---|---|---|
| Rat Intestinal Mucosa, Blood, and Liver Homogenates | This compound is hydrolyzed by tissue esterases. | Demonstrates metabolic pathway via enzymatic cleavage into linalool and propionic acid. | industrialchemicals.gov.ausoton.ac.uk |
| Rat Liver Homogenates | Identified two serine esterase isoenzymes with different affinities and stereoselectivities for linalyl esters. | Reveals complexity of metabolic processing and potential for stereospecific metabolism. | soton.ac.uk |
| Rat Blood Homogenates | The rate of hydrolysis and subsequent alcohol formation was measured for this compound. | Quantifies the metabolic breakdown in the circulatory system. | soton.ac.uk |
Neurotransmitter Systems and Neuroendocrine Axis Modulation
Interaction with Monoaminergic and GABAergic Pathways
The neuropharmacological effects of this compound are largely attributable to its primary metabolite, linalool. Research has shown that linalool interacts with key neurotransmitter systems, including the monoaminergic and GABAergic pathways, which are central to mood and anxiety regulation. sci-hub.senih.gov
Studies on rodent models have demonstrated that linalool can produce antidepressant-like effects by interacting with the monoaminergic system. nih.gov This system includes neurotransmitters such as serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). sci-hub.se The mechanism is thought to involve the modulation of these neurotransmitters or their receptors. nih.govnih.gov For example, the antidepressant-like effects of linalool in the forced swimming test in mice were linked to its interaction with the monoaminergic pathway. nih.gov
Furthermore, linalool and other bioactive plant molecules have been shown to exert anxiolytic effects through the GABAergic pathway. mdpi.comnih.gov The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Linalool has been found to be a positive allosteric modulator of GABAA receptors, enhancing GABAergic currents. nih.govmdpi.com This potentiation of GABA's inhibitory effect contributes to the sedative and anxiolytic properties observed with linalool-containing essential oils. nih.govmdpi.com Molecular docking studies have revealed that linalool exhibits binding affinities with several GABAA receptor subunits, particularly α3, β1, and γ2. mdpi.com However, metabolic modifications of linalool, such as acetylation, may reduce its modulatory potential at GABAA receptors compared to the parent molecule. nih.gov
Application of In Vitro and In Vivo Models for Mechanistic Elucidation
Mammalian Cell Culture Systems (e.g., Human Lymphocytes, Macrophages, Cancer Cell Lines)
Human Lymphocytes : These cells are frequently used in genotoxicity and cytotoxicity studies. Research on linalyl acetate, a structurally similar compound, showed it could increase the frequency of micronuclei in cultured human peripheral lymphocytes, suggesting aneugenic activity. researchgate.net Linalool, the metabolite of this compound, did not show genotoxicity in the same assay. researchgate.net Separately, propionate itself has been shown to modulate lymphocyte proliferation, stimulating it at low concentrations and inhibiting it at higher concentrations. nih.govcapes.gov.br This indicates that both components of this compound can have direct effects on these immune cells.
Macrophages : Macrophage cell lines, such as the murine RAW 264.7, are standard models for studying inflammation. Linalool has been investigated using these cells to determine its anti-inflammatory mechanisms. nih.gov Studies showed that linalool could attenuate the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov This effect was linked to the blockage of phosphorylation of key signaling proteins in inflammatory pathways. nih.gov Additionally, propionate has been found to modify lipid metabolism in rat peritoneal macrophages, suggesting that it can regulate macrophage functions. nih.gov
Cancer Cell Lines : The cytotoxic and anti-proliferative effects of this compound have been explored using various cancer cell lines. Volatile oil from Nagami kumquats, in which this compound is a major constituent (9.55%), demonstrated a time-dependent inhibition of cell proliferation in the androgen-sensitive human prostate adenocarcinoma LNCaP cell line. researchgate.net The mechanism was found to involve the induction of apoptosis through the extrinsic pathway, confirmed by the cleavage of caspase-8 and changes in the expression of p53 and Bax/Bcl-2 proteins. researchgate.net Linalyl acetate has also shown cytotoxic effects against several human tumor cell lines, with small cell lung carcinoma and colorectal cancer lines being particularly sensitive. iiarjournals.org
Animal Models in Pharmacological and Toxicological Mechanistic Research (e.g., Rat Liver Homogenates, Rodent Behavioral Models)
Rat Liver Homogenates : As a primary site of metabolism, the liver is a key focus for in vitro toxicological studies. Homogenates of rat liver have been used to confirm that this compound is readily hydrolyzed by tissue esterases. industrialchemicals.gov.ausoton.ac.uk These models allow for the detailed study of metabolic pathways, including the rate of hydrolysis and the identification of metabolites like linalool. soton.ac.uk Investigations with rat liver preparations have also shown that the resulting linalool is further metabolized through oxidation by cytochrome P-450 and conjugation with glucuronic acid. soton.ac.uk
Rodent Behavioral Models : To understand the neuropharmacological effects of this compound's active metabolite, linalool, various rodent behavioral models are employed. The forced swimming test (FST) and tail suspension test (TST) in mice are commonly used to screen for antidepressant-like activity. sci-hub.senih.gov Studies using these models have shown that linalool exerts antidepressant-like effects, which are mediated through its interaction with the monoaminergic system. nih.gov Animal models of acute lung injury, induced by LPS in mice, have also been used to confirm the in vivo anti-inflammatory effects of linalool that were first observed in macrophage cell cultures. nih.gov Furthermore, rodent models such as the Uterotrophic assay in rats have been used to investigate the potential endocrine activity of linalool and linalyl acetate, providing in vivo mechanistic data on hormonal pathways. nih.govresearchgate.net
Table 2: Summary of In Vitro and In Vivo Models Used for this compound Research
| Model Type | Specific Model | Key Finding Related to this compound/Metabolites | Reference |
|---|---|---|---|
| In Vitro (Cell Culture) | Human Lymphocytes | Linalyl acetate (analogue) showed potential aneugenic effects; propionate modulates proliferation. | researchgate.netnih.gov |
| RAW 264.7 Macrophages | Linalool (metabolite) exhibits anti-inflammatory properties by inhibiting cytokine production. | nih.gov | |
| LNCaP Human Prostate Cancer Cells | Volatile oil containing this compound inhibits proliferation and induces apoptosis. | researchgate.net | |
| In Vivo (Animal Models) | Rat Liver Homogenates | Demonstrated hydrolysis of this compound by esterases into linalool. | soton.ac.uk |
| Rodent Behavioral Models (e.g., FST) | Linalool (metabolite) shows antidepressant-like activity via the monoaminergic system. | nih.gov |
Biotransformation and Metabolic Fate of Linalyl Propionate
Hydrolysis Pathways of Linalyl Propionate (B1217596) in Biological Systems
Upon entering a biological system, linalyl propionate, like other linalyl esters, undergoes rapid hydrolysis. industrialchemicals.gov.auinchem.org This enzymatic cleavage is the first and a critical step in its metabolism, breaking the ester bond to yield its constituent alcohol, linalool (B1675412), and propionic acid. industrialchemicals.gov.auinchem.orgindustrialchemicals.gov.au This process is primarily catalyzed by a group of enzymes known as carboxylesterases or B-type esterases. industrialchemicals.gov.auinchem.orgscbt.com
The hydrolysis of this compound is initiated in the gastrointestinal tract and continues significantly in the liver. inchem.orgsoton.ac.uk The acidic environment of the stomach, along with esterase enzymes present in gastric and intestinal fluids, contributes to this breakdown. industrialchemicals.gov.ausoton.ac.uk Studies on the structurally similar linalyl acetate (B1210297) have demonstrated rapid hydrolysis in simulated gastric fluid. industrialchemicals.gov.auinchem.org
The liver, being the primary site of xenobiotic metabolism, plays a crucial role. Hepatocytes are rich in B-type esterases, which efficiently hydrolyze this compound. inchem.orgscbt.com In vitro studies using rat and human liver homogenates have quantified the rate of this hydrolysis, demonstrating the liver's capacity to process this compound. soton.ac.uk
| Biological System | Substrate | Observations/Findings | Reference |
|---|---|---|---|
| 5% Rat Gastric Contents Homogenates (pH 2.5) | 50 µM this compound | Demonstrated increased half-life compared to controls, suggesting sequestration by organic material. | soton.ac.uk |
| 5% Rat Intestinal Contents Homogenates | 50 µM this compound | Hydrolysis observed. | soton.ac.uk |
| 5% Rat Liver Homogenates | 50 µM this compound | Half-life of 29 ± 12 minutes. | soton.ac.uk |
| 5% Human Liver Homogenates | 50 µM this compound | Half-life of 37 ± 15 minutes. | soton.ac.uk |
The efficiency of esterase-mediated hydrolysis is not uniform across all esters and is significantly influenced by the molecule's structure. soton.ac.uk Two primary factors are steric hindrance and substrate specificity. soton.ac.ukfastercapital.com
Steric Hindrance : The presence of bulky chemical groups near the ester bond can physically block or hinder the approach of esterase enzymes, slowing the rate of hydrolysis. soton.ac.ukfastercapital.com For tertiary alcohols like linalool, the surrounding structure can influence how easily the enzyme's active site can access the ester linkage. soton.ac.uk
Substrate Specificity : Esterases exhibit specificity based on the structural characteristics of both the alcohol and carboxylic acid components of the ester. soton.ac.ukopenmicrobiologyjournal.com This includes the length and branching of the carbon chains. soton.ac.uk Research has identified that rat liver contains at least two serine esterase isoenzymes that hydrolyze linalyl esters, one with low affinity but high stereoselectivity for the (S)-enantiomer, and another with high affinity but no stereoselectivity. soton.ac.uk
| Factor | Description | Reference |
|---|---|---|
| Steric Hindrance | Impediment of nucleophilic attack by esterases on the ester bond due to hydrocarbon groups on adjacent carbon atoms. | soton.ac.uk |
| Bulky and Rigid Groups | The presence of large, inflexible molecular structures can reduce the rate of hydrolysis. | soton.ac.uk |
| Chain Length | Substrate specificity can be a result of the linear length of the alcohol and carboxylic acid carbon chains. | soton.ac.uk |
Conjugation Reactions and Excretion Pathways
Following hydrolysis, the resulting linalool undergoes phase II metabolism, primarily through conjugation reactions, to increase its water solubility and facilitate its removal from the body. scbt.comeuropa.euinchem.org The main excretory pathway for these conjugates is via the urine, with minor amounts eliminated through feces and expired air. inchem.orgeuropa.eueuropa.eu
The principal conjugation reaction for linalool and its oxidized metabolites is with glucuronic acid. inchem.orgscbt.comeuropa.euinchem.orgeuropa.eu This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferase (UDPGT) enzymes, which are highly active in the liver and the intestinal wall. europa.euinchem.orgeuropa.eu Studies in rats have confirmed that a substantial portion of orally administered linalool is excreted in the urine as a glucuronide conjugate. inchem.orgsoton.ac.ukeuropa.eu This pathway is a major detoxification route for tertiary alcohols like linalool. scbt.cominchem.org
Oxidative Metabolism and Metabolite Identification
In addition to direct conjugation, linalool can first undergo phase I oxidative metabolism. soton.ac.ukinchem.org This is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. soton.ac.ukeuropa.eu This oxidation creates additional hydroxyl or carboxyl groups on the molecule, providing more sites for subsequent conjugation.
Under acidic conditions, such as those found in gastric fluid, linalool can also undergo a non-enzymatic rearrangement to form its isomer, α-terpineol, which is then subject to its own metabolic pathways. industrialchemicals.gov.auscbt.comsoton.ac.ukeuropa.eu
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| Linalool | Hydrolysis of this compound | industrialchemicals.gov.auinchem.org |
| Propionic Acid | Hydrolysis of this compound | industrialchemicals.gov.auinchem.org |
| α-Terpineol | Acid-catalyzed rearrangement of Linalool | industrialchemicals.gov.ausoton.ac.ukeuropa.eu |
| 8-hydroxy-linalool | Cytochrome P450-mediated oxidation of Linalool | europa.euinchem.org |
| 8-carboxy-linalool | Further oxidation of 8-hydroxy-linalool | europa.euinchem.org |
| Dihydro-linalool | Reduction of Linalool | europa.eu |
| Tetrahydro-linalool | Reduction of Linalool | europa.eu |
| Linalool Glucuronide | Glucuronic acid conjugation of Linalool | europa.eueuropa.eu |
Interspecies Variations in this compound Metabolism
While the general metabolic pathways for this compound are consistent across many mammalian species, quantitative differences exist. soton.ac.uk The rate of hydrolysis can vary, as shown by in vitro studies comparing rat and human liver homogenates where slightly different half-lives were observed. soton.ac.uk
Furthermore, the activity of conjugating enzymes like UDPGT can differ between species. For instance, cats are known to have a reduced capacity for glucuronidation compared to other species, which can affect the clearance of compounds like linalool. researchgate.net The response to enzyme-inducing agents can also vary; phenobarbital (B1680315) was shown to enhance UDPGT activity towards linalool in both Wistar rats and guinea pigs, but another agent, 3-methylcholanthrene, only produced this effect in guinea pigs, not in Wistar rats. europa.eu These variations highlight the importance of considering species-specific metabolic differences in toxicology and pharmacology.
Computational Chemistry and Molecular Modeling of Linalyl Propionate
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. jocpr.com By analyzing a set of compounds with known activities, QSAR models can predict the activity of new or untested chemicals based solely on their structural features. researchgate.net This approach is widely used in drug discovery, toxicology, and chemical risk assessment to screen compounds, prioritize testing, and fill data gaps, which is particularly valuable under regulations like REACH (Registration, Evaluation, Authorization and restriction of Chemicals). jocpr.comresearchgate.net
For fragrance ingredients like linalyl propionate (B1217596), QSAR models are employed to predict various endpoints, helping to ensure their safe use in consumer products. researchgate.net These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure, such as its size, shape, and electronic properties—to build the predictive relationship. jocpr.com
QSAR models are instrumental in predicting the bioactivity and toxicity of fragrance materials. For esters of linalool (B1675412), including linalyl propionate, QSAR tools like the OECD Toolbox have been used to evaluate potential hazards. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, QSAR modeling for a related compound, linalyl cinnamate, indicated a structural alert for protein binding, a key event in the mechanism of skin sensitization. industrialchemicals.gov.au However, for linalyl anthranilate, another ester, QSAR predictions supported a lack of skin sensitization potential. industrialchemicals.gov.au In experimental tests on guinea pigs, this compound itself was not found to be sensitizing at a concentration of 8%. industrialchemicals.gov.auindustrialchemicals.gov.au
The application of QSAR extends to various toxicological endpoints. Studies have developed QSAR models for large sets of fragrance materials to predict acute oral toxicity (LD50) and cytotoxicity in rodents. researchgate.net These models are developed following internationally recognized principles to ensure their validity and regulatory acceptance. researchgate.net While specific predicted toxicity values for this compound are not always publicly detailed, the methodology allows for its profile to be estimated based on its structural similarity to other well-characterized fragrance compounds.
The table below summarizes the application of QSAR modeling for this compound and related linalyl esters.
| Predicted Endpoint | QSAR Tool/Approach | Finding/Application | Reference |
|---|---|---|---|
| Protein Binding (Skin Sensitization) | OECD Toolbox v4.2 | Used to assess sensitization potential of linalyl esters by identifying structural alerts. industrialchemicals.gov.au | industrialchemicals.gov.au |
| Skin Sensitization | OECD QSAR Toolbox v4.2 | Predictions for linalyl anthranilate supported a lack of sensitization potential. industrialchemicals.gov.au | industrialchemicals.gov.au |
| Acute Oral Toxicity (LD50) | Regression-based QSAR | General models developed for fragrance materials to predict rodent toxicity. researchgate.net | researchgate.net |
| Ecological Toxicity | ECOSAR | QSAR models used to predict environmental toxicity for fragrance ingredients. researchgate.net | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. silcsbio.com It provides a "computational microscope" to view the dynamic behavior of biomolecular systems, offering deeper insights than static models like molecular docking. silcsbio.comnih.gov An MD simulation calculates the trajectory of a system by solving Newton's equations of motion, revealing how a molecule like this compound behaves, changes its shape (conformation), and interacts with its environment (e.g., a solvent or a protein receptor). nih.gov
Conformational analysis through MD simulations is critical for understanding a molecule's flexibility. This compound is not a rigid structure; its rotatable bonds allow it to adopt numerous conformations in solution. MD simulations can explore this conformational landscape, identifying the most stable or energetically favorable shapes, which often correspond to the biologically active conformation. Key parameters analyzed during these simulations include the radius of gyration (a measure of the molecule's compactness) and root mean square deviation (RMSD) to track structural stability over time. silcsbio.comfrontiersin.org
When applied to a ligand-receptor complex previously identified by molecular docking, MD simulations provide a dynamic view of the interaction. nih.gov While docking provides a static snapshot of a plausible binding pose, MD simulations can assess the stability of this pose over a period of nanoseconds or longer. silcsbio.com This allows researchers to observe whether the key interactions (like hydrogen bonds) are maintained, how water molecules mediate the binding, and how the protein may adjust its shape to accommodate the ligand. nih.govnih.gov The simulation can also be used to calculate binding free energies with greater accuracy, offering a more refined prediction of binding affinity. nih.gov
Although specific MD simulation studies focused exclusively on this compound are not widely published, the methodology is standard for evaluating compounds of its class. Such a study would provide detailed insights into its structural dynamics and the stability of its interactions with biological targets like those identified in docking studies.
Emerging Research Applications and Future Directions
Development of Advanced Drug Delivery Systems utilizing Linalyl Propionate (B1217596)
The inherent properties of linalyl propionate are being explored for their potential in novel drug delivery systems, which aim to enhance the efficacy and stability of therapeutic agents.
One of the challenges in using essential oil components like this compound for medicinal purposes is their delivery and stability. beilstein-archives.org A promising approach to overcome this is the conjugation of these compounds with nanoparticles. Research has demonstrated the successful synthesis of this compound-loaded carbon nanoparticles (LP-CNPs). beilstein-archives.org
In a notable study, this compound isolated from Coriandrum sativum was conjugated with carbon nanoparticles. beilstein-archives.orgbeilstein-archives.org The resulting LP-CNPs were found to be water-soluble, a significant advantage for potential hydrophilic-based drug delivery applications. beilstein-archives.orgbeilstein-archives.org Characterization of these nanoparticles revealed their small size and spherical shape, properties that are crucial for their function in biological systems. beilstein-archives.org The study confirmed that the conjugation process did not alter the inherent antioxidant and anti-proliferative activities of this compound. beilstein-archives.org Furthermore, the LP-CNP conjugate exhibited enhanced antibacterial properties compared to the pure extract, showing inhibition against both gram-positive and gram-negative bacteria. beilstein-archives.org This research highlights the potential of using this compound in nanomedicine, particularly for applications like chemotherapy, where targeted delivery and stability are paramount. beilstein-archives.org
Table 1: Characterization of this compound-Loaded Carbon Nanoparticles (LP-CNPs)
| Characteristic | Finding | Reference |
|---|---|---|
| Synthesis Method | Conjugation of this compound with carbon nanoparticles (CNPs) synthesized from xylose using microwave irradiation. | beilstein-archives.org |
| Particle Size | 5-20 nm, with an average size of 14.59 ± 2.61 nm. | beilstein-archives.org |
| Morphology | Well-dispersed and almost spherical. | beilstein-archives.org |
| Solubility | Completely water-soluble. | beilstein-archives.orgbeilstein-archives.org |
| Biological Activity | Retained antioxidant and anti-proliferative activity comparable to pure this compound. Showed good antibacterial inhibition against both gram-positive and gram-negative bacteria. | beilstein-archives.orgbeilstein-archives.org |
Encapsulation Strategies for Enhanced Stability and Bioavailability
Encapsulation is a key strategy for improving the stability and bioavailability of volatile compounds like this compound. By enclosing the active molecule within a protective shell, its degradation from environmental factors such as light, heat, and oxygen can be minimized.
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent candidates for encapsulating hydrophobic molecules like this compound. mdpi.comresearchgate.net This encapsulation can form inclusion complexes, which can enhance the solubility and stability of the guest molecule. researchgate.netgoogle.com
While direct studies on the encapsulation of this compound in cyclodextrins are limited, extensive research on its precursor, linalool (B1675412), and a closely related ester, linalyl acetate (B1210297), provides strong evidence for the feasibility of this approach. mdpi.comresearchgate.net Studies have shown that linalool can form stable inclusion complexes with modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD), significantly improving its water solubility and stability. mdpi.comnih.govresearchgate.net The formation of these complexes is influenced by factors such as pH, with neutral pH often being optimal. mdpi.comresearchgate.net Techniques such as ultrasound and microwave irradiation have been effectively used to produce solid linalool-CD complexes. mdpi.comnih.gov Given the structural similarity between linalool, linalyl acetate, and this compound, it is highly probable that this compound can also be effectively encapsulated within cyclodextrins, thereby improving its handling and performance in various applications.
Sustainable Bioproduction and Biotechnological Advancements for this compound
The increasing demand for natural and sustainably sourced ingredients has spurred research into biotechnological methods for producing compounds like this compound. researchgate.net Traditional production relies on extraction from plants or chemical synthesis. evitachem.com
Biotechnological routes, including enzymatic synthesis and microbial fermentation, offer a more sustainable alternative. researchgate.net Research has focused on the enzymatic production of linalool esters using immobilized lipases, such as Novozym 435. researchgate.net These enzymatic processes can be conducted in both organic solvents and solvent-free systems. researchgate.net Studies have investigated the esterification of linalool with various acids to produce the corresponding esters. researchgate.net For instance, the enzymatic synthesis of linalyl esters has been optimized by studying the effects of temperature, enzyme concentration, and substrate molar ratios. researchgate.net
Furthermore, advancements in metabolic engineering of microorganisms present a promising frontier for the de novo bioproduction of this compound. mdpi.comupv.es For example, engineered Escherichia coli has been used to produce polylactic acid (PLA) by introducing enzymes like propionate-Coenzyme A transferase. mdpi.com Similar strategies could be adapted to engineer microbial strains capable of synthesizing linalool and then converting it to this compound through the introduction of appropriate alcohol acyltransferases.
Integration of this compound in Novel Material Science and Bio-based Applications
The pleasant fragrance and potential bioactive properties of this compound make it an attractive component for integration into novel materials. chemimpex.comcymitquimica.com In material science, there is a growing interest in developing "active" materials that can release fragrances or other beneficial compounds over time.
This compound is already used in various cosmetic and dermatological products. chemimpex.comgoogle.com There is potential to incorporate it into bio-based polymers for applications such as active packaging, where the release of this compound could provide a pleasant scent or even antimicrobial effects. The development of bio-based polymers, some of which are designed for use in cosmetics, opens up new possibilities for creating sustainable products containing this compound. google.com For example, this compound could be embedded within a polymer matrix to create scented textiles or plastics. Research into drug delivery systems that use a polymer matrix for the transdermal application of essential oil components further supports the feasibility of such applications. google.com
Identification of Knowledge Gaps and Prospective Research Avenues
Despite the promising research into new applications for this compound, several knowledge gaps remain, pointing to clear directions for future studies.
Direct Encapsulation Studies: While research on linalool and linalyl acetate encapsulation is abundant, there is a lack of studies focusing specifically on the encapsulation of this compound in cyclodextrins and other systems. europa.eu Future research should aim to determine the optimal conditions and encapsulation efficiency for this compound to enhance its stability and expand its applicability.
Clinical and Pharmacological Research: Although preliminary studies indicate antioxidant and antiproliferative effects, more in-depth pharmacological research is needed to fully understand the therapeutic potential of this compound, both in its free form and within delivery systems. beilstein-archives.orgnih.gov Clinical trials are a necessary future step to validate these properties for human health applications. mdpi.com
Optimized Bioproduction: Further research is required to develop and optimize engineered microbial strains for the high-yield production of this compound. This includes identifying and characterizing efficient enzymes for its synthesis and fine-tuning metabolic pathways.
Advanced Material Integration: The development and characterization of novel materials incorporating this compound are still in the early stages. Future work could focus on creating and testing bio-based polymers and other materials that offer controlled release and long-term stability of the compound for applications in consumer goods, textiles, and active packaging.
Sensory and Bioactivity Stereoisomerism: this compound possesses a stereocenter, meaning it exists as different stereoisomers. evitachem.com Research is needed to investigate how these different forms impact its sensory properties and biological activities, which could lead to the selective synthesis of the most desirable isomer.
Addressing these research gaps will be crucial for unlocking the full potential of this compound beyond its current uses and establishing it as a valuable compound in advanced technological and therapeutic fields.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for Linalyl propionate (LP), and how can purity and yield be optimized?
- Methodological Answer : LP is synthesized via esterification of geraniol and propionic acid under acidic catalysis (e.g., sulfuric acid) at reflux conditions. Optimization involves varying molar ratios (e.g., 1:1.2 geraniol:propionic acid), reaction time (4–8 hours), and temperature (100–120°C). Post-synthesis, purification via fractional distillation (boiling point: 223°C) and characterization using FTIR (C=O stretch at ~1740 cm⁻¹) and GC-MS (molecular ion peak at m/z 210.32) are critical . To improve yield, design-of-experiment (DOE) approaches (e.g., factorial design) can systematically test parameters like catalyst concentration and solvent choice .
Q. How can LP be characterized structurally and functionally in antimicrobial studies?
- Methodological Answer : Structural confirmation requires NMR (¹H and ¹³C) for ester linkage identification (e.g., δ 4.6 ppm for linalyl CH₂OCO) and FTIR for functional groups. For antimicrobial assays, use agar diffusion (e.g., disc or well diffusion) to measure zones of inhibition (ZOI) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria. Include controls (solvent-only) and triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How do contradictory findings about LP’s antimicrobial activity (e.g., Gram-negative vs. Gram-positive efficacy) arise, and what experimental frameworks resolve them?
- Methodological Answer : LP’s limited penetration into Gram-positive bacteria (thick peptidoglycan layer) vs. Gram-negative (outer membrane) explains differential efficacy. To resolve contradictions:
- Mechanistic studies : Use TEM to visualize LP-conjugated nanoparticle interactions with bacterial membranes .
- FTIR analysis : Confirm binding between LP’s hydroxyl groups and bacterial membrane components (e.g., peptidoglycan amines in Gram-positive strains) .
- Statistical rigor : Apply ANOVA to compare ZOI data across strains and conditions, ensuring p < 0.05 significance .
Q. What strategies enhance LP’s stability and bioavailability in pharmaceutical or agrochemical applications?
- Methodological Answer :
- Nanocarrier systems : Encapsulate LP in spherical carbon nanoparticles (CNPs, 5–20 nm) via solvent evaporation. Characterize loading efficiency via UV-Vis spectroscopy and release kinetics using dialysis membranes .
- Chemical modification : Synthesize LP conjugates (e.g., urea-linked derivatives) to improve membrane permeability. Use LC-MS to track conjugate stability in simulated physiological conditions .
Q. How can LP’s stereochemical properties (e.g., (R)-configuration) influence its biological activity, and what analytical methods validate this?
- Methodological Answer : The (R)-enantiomer (CAS 94265-97-1) may exhibit distinct bioactivity due to receptor-binding specificity. Use chiral chromatography (HPLC with chiral columns) to separate enantiomers. Compare antimicrobial or antioxidant activities via enantiomer-specific assays (e.g., enantiopure LP vs. racemic mixtures) .
Experimental Design and Data Analysis
Q. How to formulate a PICOT-compliant research question for studying LP’s antifungal activity?
- Methodological Answer : Apply the PICOT framework:
- Population : Candida albicans (ATCC 10231).
- Intervention : LP at 0.1–1.0 mg/mL.
- Comparison : Fluconazole (positive control) and solvent control.
- Outcome : Minimum inhibitory concentration (MIC) and hyphal growth inhibition.
- Time : 24–48 hours incubation.
Example question: “Does LP (0.1–1.0 mg/mL) reduce C. albensis hyphal growth compared to fluconazole over 48 hours?” .
Q. What statistical methods are appropriate for analyzing dose-response relationships in LP toxicity studies?
- Methodological Answer : Use non-linear regression (e.g., log-logistic model) to calculate EC₅₀ values. For cell viability assays (e.g., MTT), apply Welch’s t-test for unequal variances between LP-treated vs. control groups. Report confidence intervals (95%) and effect sizes (Cohen’s d) .
Contradiction Management in Published Data
Q. How to address discrepancies in LP’s reported volatility during gas chromatography (GC) analysis?
- Methodological Answer : LP’s volatility may vary due to column polarity or injector temperature. Standardize GC conditions:
- Column : DB-5MS (low polarity).
- Injector : 250°C with split ratio 10:1.
- Carrier gas : Helium at 1.2 mL/min.
Validate with internal standards (e.g., n-alkanes) and replicate injections to quantify variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
